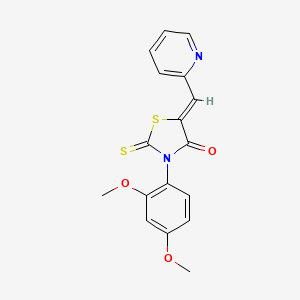

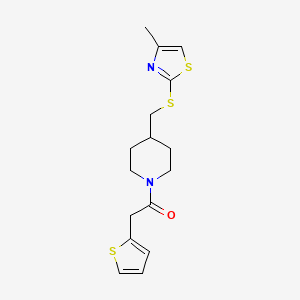

![molecular formula C21H26N4O B2559716 1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-ethylurea CAS No. 478077-19-9](/img/structure/B2559716.png)

1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-ethylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

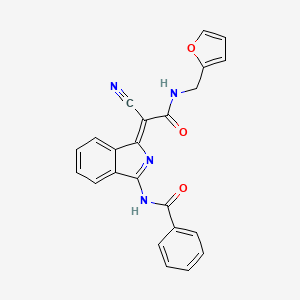

The compound “1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-ethylurea” is a complex organic molecule. It contains a pyrrole ring system, which is known to possess diverse biological activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

The synthesis of similar compounds involves the use of stoichiometric amounts of the reactants, an ecofriendly solvent, and a cost-effective, non-toxic, and biodegradable organocatalyst . The reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide using a coupling agent has been reported .Molecular Structure Analysis

A comprehensive understanding of the molecular structure of similar compounds was gained through spectroscopic, thermal, and X-ray crystallographic analyses .Wissenschaftliche Forschungsanwendungen

Synthesis of Unsymmetrically Tetrasubstituted Pyrroles

This compound can be used in the synthesis of unsymmetrically tetrasubstituted pyrroles . Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals . The synthesis of pyrrole scaffolds with different substituents and a free NH group is challenging, and this compound can be used to overcome this challenge .

Studies of Aggregation-Induced Emission Enhancement (AIEE)

The compound has been used in studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives . These pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .

Antifungal Applications

The compound and its corresponding products have been assessed for their in vitro antifungal effect on six strains of Candida species . This suggests potential applications in the development of new antifungal treatments.

Drug Discovery

Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . This compound, being a pyrrole derivative, could potentially be used in drug discovery and development .

Material Science

Pyrrole derivatives have diverse applications in material science . This compound, as a pyrrole derivative, could potentially be used in the development of new materials with unique properties .

Catalysis

Pyrrole derivatives are also used in various fields of catalysis . This compound could potentially be used as a catalyst in certain chemical reactions .

Wirkmechanismus

The mechanism of action of similar compounds involves binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

Zukünftige Richtungen

The future directions for this compound could involve further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

Eigenschaften

IUPAC Name |

1-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-ethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O/c1-4-22-21(26)23-14-19-16(2)17(3)25(15-18-10-6-5-7-11-18)20(19)24-12-8-9-13-24/h5-13H,4,14-15H2,1-3H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSQBBFQTCNQDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC1=C(N(C(=C1C)C)CC2=CC=CC=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-pyrrolo)-1-benzyl-4,5-dimethyl-1H-pyrrol-3-yl)methyl]-N'-ethylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B2559644.png)

![(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2559646.png)

![3-[(4-Fluorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2559651.png)

![(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2559656.png)